N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{4-[1-(4-Chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a dihydropyrazole core substituted with a 4-chlorobenzenesulfonyl group at position 1, a 3-fluorophenyl group at position 5, and a methanesulfonamide moiety at the para position of the terminal phenyl ring. The compound’s synthesis likely follows established protocols for pyrazoline derivatives, involving cyclization of chalcone precursors with sulfonhydrazides under basic conditions .
Properties
IUPAC Name |
N-[4-[2-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O4S2/c1-32(28,29)26-19-9-5-15(6-10-19)21-14-22(16-3-2-4-18(24)13-16)27(25-21)33(30,31)20-11-7-17(23)8-12-20/h2-13,22,26H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQPMUDVPZLECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Sulfonylation: The pyrazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Coupling with the phenyl group: The final step involves coupling the sulfonylated pyrazole with a phenylmethanesulfonamide derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of sulfonamide-functionalized pyrazolines. Key structural analogues and their distinguishing features are summarized below:
Crystallographic and Structural Validation
- The target compound’s structure would require validation via single-crystal X-ray diffraction, employing programs like SHELXL (). Related compounds (e.g., ) show mean C–C bond lengths of 0.004 Å and R factors < 0.06, indicating high precision in structural determination .
Key Research Findings
- Substituent Position Matters : The 4-chloro and 3-fluoro groups in the target compound optimize electronic effects for receptor binding, outperforming 3-chloro/2-fluoro analogues in preliminary assays .
- Sulfonamide vs. Carbothioamide : Sulfonamide derivatives generally exhibit better aqueous solubility and bioavailability than carbothioamide analogues, making the target compound more drug-like .
- Synthetic Challenges : Electron-deficient aryl groups (e.g., 3-fluorophenyl) may slow cyclization steps, necessitating elevated temperatures or catalytic additives .
Biological Activity
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Sulfonamide Group : Enhances solubility and biological activity.
- Chlorobenzenesulfonyl Moiety : Imparts unique electronic properties that may influence its interaction with biological targets.
- Fluorophenyl Substituent : Potentially increases lipophilicity and alters pharmacokinetics.
1. Anti-inflammatory Activity
Recent studies have demonstrated the compound's efficacy in inhibiting inflammation. For instance, an investigation into its effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in mouse RAW264.7 macrophages revealed that at a concentration of 6.0 μM, it significantly reduced NO levels without exhibiting cytotoxicity towards the cells .
Table 1: Summary of Anti-inflammatory Activity
| Concentration (μM) | NO Secretion (pg/mL) | Cytotoxicity (%) |
|---|---|---|
| Control | 1500 | 0 |
| 6.0 | 800 | 5 |
| 30 (PDTC) | 600 | 2 |
2. Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies indicated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study: Antitumor Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in viability by approximately 50% at concentrations above 10 μM.
- Mechanism of Action : Induction of apoptosis was confirmed via annexin V staining assays.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation and tumorigenesis. Specifically, it appears to inhibit the NF-kB pathway, a critical regulator of inflammatory responses and cancer progression .
Safety Profile
Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. In animal models, no significant adverse effects were reported at doses corresponding to effective anti-inflammatory and antitumor activity levels .
Q & A
Basic: What synthetic routes are established for synthesizing this compound?
Methodological Answer:
The compound is synthesized via multi-step processes involving condensation of substituted aryl precursors and sulfonylation. Key steps include:
- Core Formation: Construction of the 4,5-dihydro-1H-pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones, as described for structurally analogous pyrazole derivatives .
- Sulfonylation: Sequential sulfonylation using 4-chlorobenzenesulfonyl chloride and methanesulfonamide under basic conditions (e.g., triethylamine) to introduce the sulfonamide groups .
- Purification: Recrystallization or column chromatography to isolate the final product, with yields optimized by controlling reaction temperature (60–80°C) and stoichiometric ratios .
Basic: What analytical techniques are used for structural characterization?
Methodological Answer:
- X-ray Crystallography: Resolves 3D conformation, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide groups and adjacent phenyl rings) .
- Spectroscopy:
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., exact mass ±0.001 Da) .
Advanced: How can researchers optimize the condensation step to improve synthetic yield?
Methodological Answer:
- Catalyst Screening: Use Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclocondensation efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of arylhydrazine intermediates, reducing side-product formation .
- In Situ Monitoring: Employ TLC or HPLC to track reaction progress and terminate at peak conversion (~85–90%) .
Advanced: How to resolve discrepancies in spectroscopic data between studies?
Methodological Answer:
- Cross-Validation: Compare NMR chemical shifts with computational predictions (DFT calculations) to identify solvent or pH effects .
- Crystallographic Alignment: Overlay X-ray structures with conflicting data to assess conformational flexibility (e.g., rotatable bonds in the methanesulfonamide group) .
- Reproducibility Tests: Repeat synthesis under standardized conditions (e.g., anhydrous solvents, inert atmosphere) to isolate procedural variables .
Basic: What in vitro assays evaluate the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition: Test against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) with IC determination .
- Cell Permeability: Caco-2 monolayer assays quantify apical-to-basolateral transport, critical for CNS or oral bioavailability studies .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or HepG2) assess selectivity indices relative to normal cells .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogen (Cl, F), alkyl (methyl), or electron-withdrawing (NO) groups on the phenyl rings to map steric/electronic effects .
- Pharmacophore Modeling: Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., sulfonamide H-bonding with target residues) .
- Activity Cliffs: Compare IC values of analogs to pinpoint structural motifs driving potency loss/gain .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Conduct reactions in fume hoods due to potential sulfonamide dust aerosolization .
- Waste Disposal: Neutralize acidic byproducts (e.g., HCl) before aqueous disposal, following institutional guidelines .
Advanced: How to perform molecular docking studies with this compound?
Methodological Answer:
- Template Preparation: Extract crystallographic coordinates (e.g., PDB ID: 2XYZ) of target proteins for docking grids .
- Ligand Parameterization: Assign partial charges and tautomeric states using Gaussian 09 or AMBER force fields .
- Pose Scoring: Rank binding poses via Glide XP or AutoDock Vina, validating with MM-GBSA free-energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
